molecular formula C12H12N2O4 B2825078 2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione CAS No. 25063-57-4

2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione

Cat. No. B2825078
CAS RN: 25063-57-4
M. Wt: 248.238
InChI Key: JKJIEDAXDKMETP-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione” is a chemical compound .


Synthesis Analysis

The synthesis of this compound involves the refluxing of a mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.44 g, 0.01 mol) and methylorthoformate (1.27 g, 0.012 mol) for 2.5 hours. Then, pyridin-2-amine (0.94 g, 0.01 mol) is added and the mixture is refluxed for an additional 4 hours. The mixture is then poured into cold water and filtered to afford the title compound as a powder .


Molecular Structure Analysis

In the title compound, C12H12N2O4, the dihedral angle between the pyridine and enamine planes is 3.5 (3)°, while the angle between the dioxanedione (seven atoms) and enamine planes is 4.6 (3)°. The dioxane ring approximates an envelope conformation .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 248.24 . The IUPAC name is 2,2-dimethyl-5-[(pyridin-4-ylamino)methylidene]-1,3-dioxane-4,6-dione .

Scientific Research Applications

properties

IUPAC Name

2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(2)17-10(15)8(11(16)18-12)7-14-9-5-3-4-6-13-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJIEDAXDKMETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=N2)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332183
Record name 2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione

CAS RN

25063-57-4
Record name 2,2-dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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